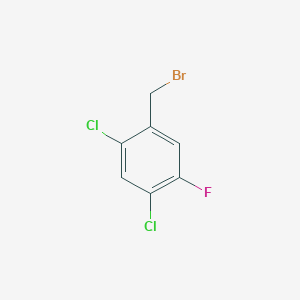

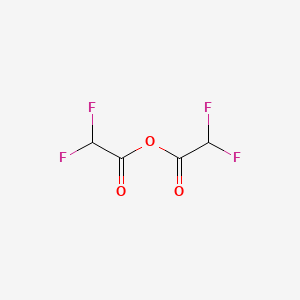

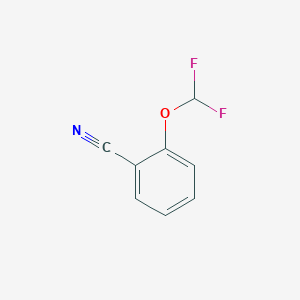

![molecular formula C13H10F3NO3S B1304756 Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 227199-08-8](/img/structure/B1304756.png)

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Descripción general

Descripción

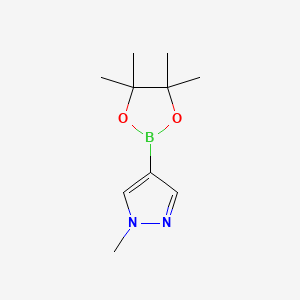

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, also known as EFTC, is a compound used in scientific research and a variety of laboratory experiments. It is a white, crystalline solid with a molecular weight of 309.3 g/mol and a melting point of 99-101°C. EFTC is an important reagent for the synthesis of a variety of compounds and has a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of novel thiazole compounds containing ether structure. These compounds have demonstrated certain fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, showcasing their potential in addressing agricultural pathogens and contributing to the development of new antimicrobial agents (Qiu Li-ga, 2015).

Chemical Synthesis and Compound Development

This chemical has also been utilized in chemical synthesis methods, specifically in the creation of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy. This approach allows for the generation of various analogs, highlighting its versatility in organic synthesis and the potential for developing a wide range of chemical entities for further pharmacological exploration (Kenneth M. Boy & J. Guernon, 2005).

Contributions to Heterocyclic Chemistry

Moreover, it plays a significant role in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These contributions are pivotal in heterocyclic chemistry, offering insights into new chemical reactions and providing building blocks for further medicinal chemistry studies (H. M. Mohamed, 2021).

Exploration in Medicinal Chemistry

Its application extends to the design and synthesis of a comprehensive library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. This endeavor illustrates the vast potential of utilizing this compound in medicinal chemistry, enabling the exploration of novel pharmacological activities and the development of potential therapeutic agents (Bridget A. Donohue et al., 2002).

Anticancer Activity Evaluation

This compound also underpins the synthesis of new thiazole compounds tested for their anticancer activity, specifically against breast cancer cells MCF7. This highlights its significance in contributing to cancer research and the search for new anticancer compounds (J. P. Sonar et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .

Biochemical Pathways

Thiazole derivatives have been known to possess various pharmacological applications .

Pharmacokinetics

The compound’s storage temperature is recommended to be at 2-8°c , which might suggest its stability under certain conditions.

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the compound can bind to specific proteins, altering their conformation and function, which may impact cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby affecting downstream signaling events . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-3-5-8(6-4-7)13(14,15)16/h3-6,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBWVSQYLJQTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425476 | |

| Record name | AGN-PC-0LRISX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

227199-08-8 | |

| Record name | AGN-PC-0LRISX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.